![molecular formula C23H34O3S B14648695 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate CAS No. 54498-67-8](/img/structure/B14648695.png)
10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]oxathiolan]-3-yl acetate is a complex organic compound with a unique spiro structure This compound is characterized by its tetradecahydrospiro[cyclopenta[a]phenanthrene] core, which is fused with an oxathiolan ring and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]oxathiolan]-3-yl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the spiro structure, followed by functional group modifications to introduce the oxathiolan and acetate groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]oxathiolan]-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]oxathiolan]-3-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study spiro structures and their reactivity.
Biology: It serves as a probe to investigate biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and bioactivity.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]oxathiolan]-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-oxiran]-3-ol
- 2-(10,13-Dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)-2-oxoethyl acetate
Uniqueness
What sets 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]oxathiolan]-3-yl acetate apart from similar compounds is its specific combination of functional groups and spiro structure. This unique arrangement confers distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
54498-67-8 |
|---|---|
Formule moléculaire |
C23H34O3S |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
(10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-oxathiolane]-3-yl) acetate |
InChI |
InChI=1S/C23H34O3S/c1-15(24)26-17-6-9-21(2)16(14-17)4-5-18-19(21)7-10-22(3)20(18)8-11-23(22)25-12-13-27-23/h4,17-20H,5-14H2,1-3H3 |
Clé InChI |
PVMWNUGBQSMJMG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC45OCCS5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


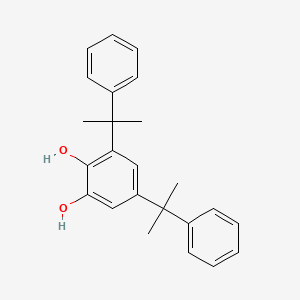
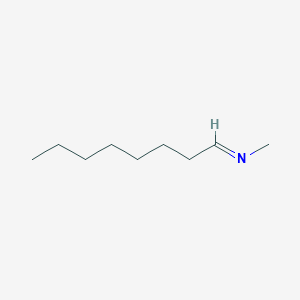
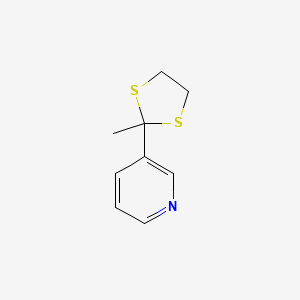
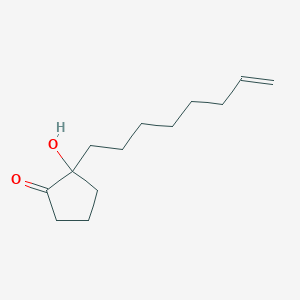
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
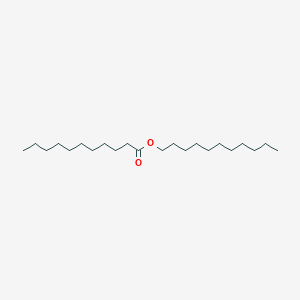
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
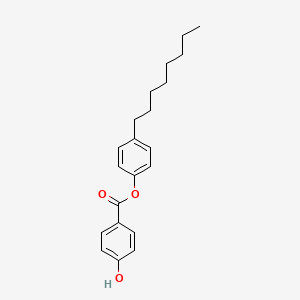
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)
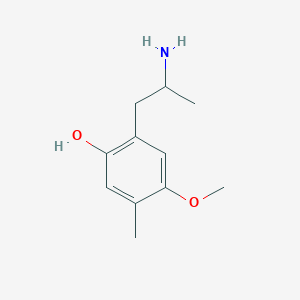
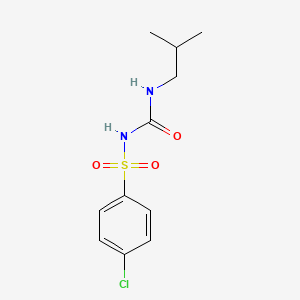

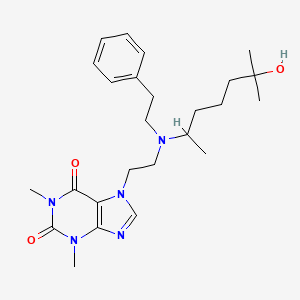
propanedioate](/img/structure/B14648719.png)
